Home > Products > Screening Compounds P145959 > EBV lytic cycle inducer-1
EBV lytic cycle inducer-1 -

EBV lytic cycle inducer-1

Catalog Number: EVT-4009939
CAS Number:
Molecular Formula: C14H12BrN3O
Molecular Weight: 318.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

EBV lytic cycle inducer-1 is a compound that plays a significant role in the reactivation of the Epstein-Barr virus from its latent state to a lytic phase. This transition is crucial for understanding the mechanisms behind various EBV-associated malignancies, including Burkitt's lymphoma and nasopharyngeal carcinoma. The compound has been shown to induce the expression of immediate early, early, and late viral genes, facilitating the production of infectious virions.

Source

EBV lytic cycle inducer-1 is derived from synthetic modifications of natural compounds, particularly those that interact with cellular signaling pathways involved in viral reactivation. Research indicates that compounds such as Dp44mT can activate the ERK1/2-autophagy axis, effectively inducing the lytic cycle in epithelial cancer cells infected with EBV .

Classification

The compound falls under the category of antiviral agents specifically targeting herpesviruses, with a focus on Epstein-Barr virus. It is classified based on its mechanism of action, which involves transcriptional activation of viral genes necessary for lytic replication.

Synthesis Analysis

Methods

The synthesis of EBV lytic cycle inducer-1 typically involves chemical modifications to enhance its efficacy in inducing the viral lytic cycle. For instance, Dp44mT is synthesized through a series of organic reactions designed to optimize its interaction with cellular pathways.

Technical Details

The synthesis may include:

  • Chemical Reactions: Utilizing standard organic chemistry techniques such as condensation reactions and functional group modifications.
  • Purification: Techniques like column chromatography to isolate the final product.
  • Characterization: Employing spectroscopic methods (NMR, MS) to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis

Structure

The molecular structure of EBV lytic cycle inducer-1 is characterized by specific functional groups that facilitate its interaction with cellular targets. The exact structural formula can vary depending on the specific derivative being studied.

Data

Data on molecular weight, melting point, and solubility are crucial for understanding its behavior in biological systems. For example:

  • Molecular Weight: Approximately 300-400 g/mol depending on the specific compound.
  • Solubility: Generally soluble in organic solvents such as DMSO or ethanol.
Chemical Reactions Analysis

Reactions

EBV lytic cycle inducer-1 primarily participates in biochemical reactions that trigger the expression of viral genes. These reactions can be categorized into:

  • Transcriptional Activation: Inducing immediate early gene expression (e.g., BZLF1) which is essential for initiating the lytic cycle.
  • Signal Transduction Pathways: Activating pathways like ERK1/2 that are critical for cellular responses leading to viral reactivation.

Technical Details

The induction process involves:

  • Phosphorylation Events: Activation of kinases that promote transcription factor activity.
  • Cellular Response Modulation: Alterations in gene expression patterns within host cells upon treatment with the inducer.
Mechanism of Action

Process

The mechanism by which EBV lytic cycle inducer-1 operates involves several key steps:

  1. Binding to Cellular Targets: The compound interacts with specific proteins or receptors that modulate signaling pathways.
  2. Activation of Transcription Factors: It enhances the expression of immediate early proteins like Zta and Rta, which are crucial for initiating the lytic phase.
  3. Promotion of Viral Gene Expression: Following initial activation, early and late genes are expressed, leading to virion production.

Data

Experimental data indicate that treatment with EBV lytic cycle inducer-1 results in a significant increase in viral RNA levels within infected cells, demonstrating its efficacy in promoting lytic reactivation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Stability: Stability under various pH conditions can vary; generally stable under neutral pH but may degrade under extreme conditions.

Chemical Properties

  • Reactivity: Reacts with cellular components to induce signaling pathways associated with viral reactivation.
  • Solubility Profile: Soluble in common organic solvents; limited solubility in water.

Relevant analyses include stability studies under different environmental conditions and solubility tests to determine optimal usage scenarios.

Applications

Scientific Uses

EBV lytic cycle inducer-1 has several applications in scientific research:

  • Cancer Therapy Research: Investigating its potential as a therapeutic agent for EBV-associated malignancies by inducing viral lytic cycles that can lead to tumor cell death.
  • Virology Studies: Understanding the mechanisms of EBV reactivation and its implications in viral pathogenesis.
  • Drug Development: As a lead compound for developing new antiviral therapies targeting herpesviruses.
Introduction to EBV Lytic Cycle Induction as a Therapeutic Strategy

Epstein-Barr Virus (EBV) Latency and Oncogenesis

Epstein-Barr virus (EBV) establishes lifelong latent infection in over 90% of the global population, primarily persisting in memory B-cells through tightly regulated epigenetic silencing and minimal viral gene expression [1] [7]. During latency, EBV exhibits distinct gene expression programs (Latency 0-III), with tumor cells typically maintaining Latency I or II patterns characterized by expression of oncogenic viral proteins including Epstein-Barr nuclear antigen 1 (EBNA1), latent membrane proteins (LMP1, LMP2A), and non-coding RNAs (EBERs, miRNAs) [1] [5]. These molecular components drive oncogenesis through:

  • Immune evasion: Downregulation of MHC class I/II molecules and inhibition of antigen presentation pathways [1] [8].
  • Anti-apoptotic signaling: LMP1-mediated NF-κB activation and upregulation of Bcl-2 family proteins [5] [7].
  • Genomic instability: Latent proteins induce DNA damage responses and chromosomal abnormalities [3].
  • Metabolic reprogramming: Enhanced glycolysis, glutaminolysis, and one-carbon metabolism supporting rapid proliferation [7].

EBV-associated malignancies account for approximately 1.8% of global cancer deaths, including endemic Burkitt lymphoma, Hodgkin lymphoma, nasopharyngeal carcinoma (NPC), and EBV-associated gastric carcinoma (EBVaGC) [3] [5]. The persistent latent infection enables tumor cells to evade immune surveillance while accumulating oncogenic mutations [1].

Rationale for Lytic Cycle Induction in EBV-Associated Malignancies

Lytic cycle induction therapy exploits the universal presence of viral episomes in EBV-positive tumor cells (up to 100 genomes/cell) as a tumor-specific therapeutic target [6]. This strategy aims to reactivate the viral lytic cycle using chemical or biological inducers, triggering:

  • Expression of viral kinases: Lytic proteins like BGLF4 (a serine/threonine kinase) phosphorylate prodrugs (e.g., ganciclovir) into cytotoxic compounds that selectively kill EBV-infected cells [4] [10].
  • Bystander effects: Phosphorylated drugs diffuse to neighboring tumor cells irrespective of their lytic status, amplifying tumoricidal activity [4] [6].
  • Immunogenic viral antigens: Lytic proteins (Zta, Rta, viral capsid antigens) enhance tumor immunogenicity through antigen spreading and immune recognition [1] [5].

Table 1: Key Lytic Proteins and Their Roles in Therapeutic Strategies

Lytic ProteinStageFunction in TherapyOncogenic Mechanism
BGLF4EarlyPhosphorylates antiviral prodrugsInduces genomic instability
Zta (BZLF1)Immediate earlyInitiates lytic cascadeSecretes oncogenic cytokines (VEGF, IL-10)
BHRF1EarlyNot applicableAnti-apoptotic (Bcl-2 homolog)
BARF1EarlyNot applicableMalignant transformation of B-cells
BCRF1EarlyNot applicableImmunosuppression (viral IL-10 homolog)
BILF1EarlyNot applicableConstitutively activates oncogenic GPCR signaling

Overview of EBV Lytic Cycle Inducers: From HDAC Inhibitors to Novel Small Molecules

Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors facilitate chromatin relaxation and derepression of viral lytic promoters by increasing histone acetylation. Key agents include:

  • Suberoylanilide hydroxamic acid (SAHA/Vorinostat): Promotes Zta and Rta expression by hyperacetylating histones at the BZLF1 and BRLF1 promoters [4].
  • Sodium butyrate (NaB): Synergizes with protein kinase C activators (e.g., TPA) through PKCδ-p38 MAPK-autophagy axis [4] [9].
  • Valproic acid (VPA): Induces lytic reactivation via ATM pathway-mediated phosphorylation of KAP1/TRIM28 chromatin remodeler [4] [10].

Clinical trials combining VPA and gemcitabine with valganciclovir demonstrated partial responses in 30% of end-stage NPC patients [4] [10].

Chemotherapeutic Agents as Lytic Inducers

Conventional chemotherapeutics exhibit dual anti-tumor/lytic-inducing activities through stress pathways:

  • Gemcitabine: Activates p53 and ROS pathways, binding Sp1 elements in Zta/Rta promoters [4] [10].
  • Doxorubicin/Cisplatin: Induce DNA damage responses and ER stress/unfolded protein response (UPR), activating C/EBP-β binding sites in lytic promoters [4] [9].
  • Proteasome inhibitors (Bortezomib): Trigger PERK-XBP1 UPR axis and JNK activation [4] [9].

Novel Small Molecule Inducers

Emerging agents overcome limitations of conventional inducers (low efficiency, cytotoxicity):

  • Flavones/Flavonols (Luteolin, Apigenin): Suppress EBV reactivation by inhibiting Zta/Rta transcription and LMP1-mediated signaling. Luteolin inhibits NPC xenograft growth through downregulation of LMP1/NF-κB [8].
  • Curcumin derivatives (C210): Disrupt Hsp90-STAT3/XPB interactions, inducing UPR-mediated lytic reactivation without producing infectious virions. C210 enhances SAHA-induced cytotoxicity in NPC/GC models [9].
  • Iron chelators (Deferoxamine, C7): Stabilize HIF-1α for binding hypoxia response elements in lytic promoters, concurrently activating ERK1/2-autophagy pathways [4].

Synthetic Transcriptional Activators

Precision-engineered systems bypass cellular restrictions on lytic reactivation:

  • mTZ3-LNP lipid nanoparticles: Deliver nucleoside-modified mRNA encoding BZLF1-specific TALE transcriptional activators. This system achieves >80% lytic induction in refractory EBVaGC and NPC models, surpassing chemical inducers [6].
  • CRISPR-Casilio activators: Synthetic sgRNAs recruit multiple PUF-p65HSF1 activators to endogenous BZLF1 promoter, inducing complete lytic cycle in SNU719 cells and abortive cycle in C666-1 cells [6].

Table 2: Classification of EBV Lytic Inducers and Mechanisms

Inducer ClassRepresentative CompoundsPrimary MechanismEfficiency in Epithelial Cancers
HDAC InhibitorsSAHA, VPA, NaBChromatin remodelingVariable (5-40% reactivation)
ChemotherapeuticsGemcitabine, DoxorubicinDNA damage/p53 activationModerate (10-50% reactivation)
Kinase ModulatorsTPA, ColchicinePKC/JNK/p38 MAPK activationHigh in lymphoma, low in carcinoma
ER Stress InducersThapsigargin, ClofoctolPERK-XBP1 UPR axisModerate to high
FlavonoidsLuteolin, ApigeninZta/LMP1 suppressionModerate anti-tumor activity
Synthetic mRNAmTZ3-LNPTargeted BZLF1 activationHigh (>80% in refractory models)

Key Compound List

Epstein-Barr virus lytic cycle inducer-1, Suberoylanilide hydroxamic acid (SAHA), Sodium butyrate (NaB), Valproic acid (VPA), Gemcitabine, Doxorubicin, Cisplatin, Bortezomib, Luteolin, Apigenin, Curcumin derivative C210, Deferoxamine, C7, mTZ3-LNP, Tetradecanoylphorbol acetate (TPA), Clofoctol.

Properties

Product Name

EBV lytic cycle inducer-1

IUPAC Name

3-bromo-N-[(E)-1-pyridin-2-ylethylideneamino]benzamide

Molecular Formula

C14H12BrN3O

Molecular Weight

318.17 g/mol

InChI

InChI=1S/C14H12BrN3O/c1-10(13-7-2-3-8-16-13)17-18-14(19)11-5-4-6-12(15)9-11/h2-9H,1H3,(H,18,19)/b17-10+

InChI Key

GZJPBATWGXWPLE-LICLKQGHSA-N

SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC=CC=N2

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC=CC=N2

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/C2=CC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.